N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide typically involves the reaction of 3,4-dimethoxybenzyl chloride with thiosemicarbazide to form the intermediate 5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 2-(2-methoxyphenyl)acetyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Chemical Reactions Analysis
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antioxidant and antimicrobial agent, making it useful in biological research.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide involves its interaction with various molecular targets. The thiadiazole ring is known to disrupt DNA replication processes, which can inhibit the growth of bacterial and cancer cells. The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide can be compared with other thiadiazole derivatives, such as:
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide: This compound has a similar structure but with a thienyl group instead of a methoxyphenyl group, which may alter its biological activity.
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea: This derivative has a phenylurea moiety, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O4S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O4S/c1-25-15-7-5-4-6-14(15)12-18(24)21-20-23-22-19(28-20)11-13-8-9-16(26-2)17(10-13)27-3/h4-10H,11-12H2,1-3H3,(H,21,23,24) |
InChI Key |
IKCKBJMUSGLXLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CC=CC=C3OC)OC |
Origin of Product |
United States |
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